molecular formula C12H17N3O3 B1293526 1,2,3-Tris(2-cyanoethoxy)propane CAS No. 2465-93-2

1,2,3-Tris(2-cyanoethoxy)propane

Cat. No.: B1293526
CAS No.: 2465-93-2
M. Wt: 251.28 g/mol
InChI Key: ALGVJKNIAOBBBJ-UHFFFAOYSA-N
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Description

1,2,3-Tris(2-cyanoethoxy)propane is an organic compound with the molecular formula C12H17N3O3. It is a colorless to yellow liquid that is used in various chemical applications. This compound is known for its stability and unique chemical properties, making it valuable in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

1,2,3-Tris(2-cyanoethoxy)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a stationary phase in gas-liquid chromatography, where it helps in the separation of cis-trans isomers of oxygen-containing compounds and hydrocarbons . The compound’s interactions with biomolecules are primarily based on its polar nature, which allows it to form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can influence the activity and stability of the biomolecules, making this compound a valuable tool in biochemical analysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH, which can affect its interactions with biomolecules and its overall efficacy in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tris(2-cyanoethoxy)propane can be synthesized using glycerol as a starting material. The synthesis involves heating glycerol to 70-90°C, adding sodium methoxide, and then cooling the mixture to 55-65°C. Acrylonitrile is then added dropwise in two batches, with the temperature controlled between 50-60°C and 15-30°C, respectively. The mixture is stirred, extracted, dried, and filtered to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for mass production. The use of activated carbon for filtration and spin-drying techniques are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(2-cyanoethoxy)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1,2,3-Tris(2-cyanoethoxy)propane is used in various scientific research applications, including:

Comparison with Similar Compounds

1,2,3-Tris(2-cyanoethoxy)propane can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its stability and selective reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile
Source PubChem
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InChI

InChI=1S/C12H17N3O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12H,1-3,7-11H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ALGVJKNIAOBBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC#N)OCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
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DSSTOX Substance ID

DTXSID4062438
Record name Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
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Molecular Weight

251.28 g/mol
Source PubChem
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Physical Description

Yellow viscous liquid; [MSDSonline]
Record name 1,2,3-Tris(2-cyanoethoxy)propane
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CAS No.

2465-93-2
Record name 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[propanenitrile]
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Record name Tris(beta-cyanoethoxy)propane
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Record name Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
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Record name Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
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Record name 3,3',3''-propane-1,2,3-triyltrioxytripropiononitrile
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Record name 1,2,3-TRIS(2-CYANOETHOXY)PROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,2,3-Tris(2-cyanoethoxy)propane a suitable stationary phase in gas chromatography?

A1: this compound exhibits a strong affinity for polar compounds due to its cyanoethoxy groups. [, , ] This polarity allows for efficient separation of closely related compounds, such as isomeric benzene derivatives, by influencing their retention times within the chromatographic column. []

Q2: Can you provide a specific example of how this compound has been successfully employed in analytical chemistry?

A2: Researchers have successfully used this compound to determine residual solvents in lubricating oils and waxes. [] The method involved a direct gas-liquid chromatographic analysis using tert-butylbenzene as an internal standard. The this compound stationary phase enabled efficient separation and analysis of the residual solvents.

Q3: Are there any limitations to using this compound as a stationary phase?

A3: While effective for polar compounds, this compound might not be ideal for analyzing non-polar compounds due to its inherent polarity. In such cases, combining it with a non-polar stationary phase, like OV-1, can prove beneficial. [] This combination enables the analysis of a wider range of compounds within a single analysis.

Q4: How does the use of a pre-column impact the lifespan of this compound in a gas chromatography system?

A4: When analyzing complex samples like lubricating oils and waxes, using a pre-column containing a silicone stationary phase can prevent contamination of the main this compound column. [] This protection significantly extends the lifespan of the this compound column, ensuring consistent performance and reducing the need for frequent replacements.

Q5: Has this compound been used in any other specific applications within gas chromatography?

A5: Beyond residual solvent analysis, this compound has proven effective in analyzing crude oils. [] It allows for the precise determination of benzene and toluene concentrations in these complex samples, showcasing its versatility in various analytical applications.

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